5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine
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Overview
Description
5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine is a versatile chemical compound used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for forming carbon-carbon bonds . The process involves the use of boron reagents, which are stable and environmentally benign .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach would involve scaling up the Suzuki–Miyaura coupling reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a different product compared to substitution reactions.
Scientific Research Applications
5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine has a wide range of applications in scientific research:
- Chemistry : Used in organic synthesis and as a building block for more complex molecules.
- Biology : Potential applications in studying biological pathways and interactions.
- Medicine : Investigated for its potential in drug discovery and development.
- Industry : Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its use, such as in drug discovery or organic synthesis.
Comparison with Similar Compounds
Similar Compounds:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness: 5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. This makes it valuable in various research applications, particularly in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
5-fluoro-2-(1-methylpiperidin-4-yl)oxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c1-14-4-2-9(3-5-14)15-10-12-6-8(11)7-13-10/h6-7,9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYSHHNWGJWPDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=C(C=N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.